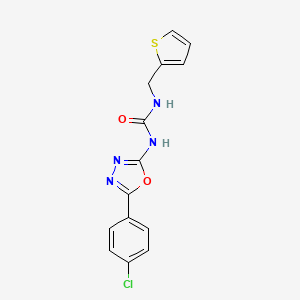

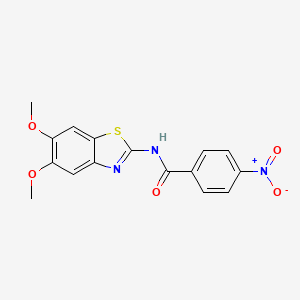

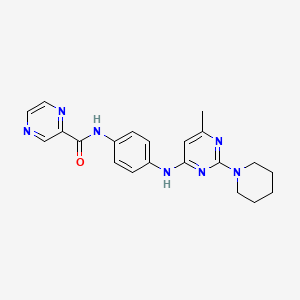

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide, also known as DMNB, is a synthetic molecule that has been extensively studied for its potential applications in scientific research. It is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The benzothiazole nucleus, to which this compound belongs, has been extensively studied for its therapeutic potential. Researchers have synthesized numerous benzothiazole derivatives, including the hybrid compound N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide , which demonstrates promising anticancer activity . Specifically, this compound has been screened against human breast cancer cell lines. Additionally, the mechanism of action of the most active hybrid (compound 3h) has been investigated. It was found to damage nuclear DNA, trigger apoptosis in metastatic cells, and inhibit cellular migration.

Antimicrobial Effects

Given the documented antimicrobial activities of both benzothiazoles and phthalimides, researchers explored the antibacterial and antifungal effects of the studied compounds. Among them, compound 3h exhibited the highest antimicrobial activity. It effectively inhibited gram-positive and gram-negative bacterial strains (including ESKAPE pathogens) and showed activity against Candida species .

Synthetic Chemistry and Medicinal Chemistry

The ease of synthesis and structural simplicity of benzothiazoles make them attractive targets for synthetic chemists. Researchers can explore modifications to the benzothiazole-phthalimide hybrids to optimize their properties or develop novel derivatives with enhanced efficacy.

Wirkmechanismus

Target of Action

The primary targets of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide Benzothiazole derivatives have been studied for their potential interactions with various biological targets .

Mode of Action

The exact mode of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide Benzothiazole derivatives have been reported to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide Benzothiazole derivatives have been reported to affect various biochemical pathways .

Result of Action

The molecular and cellular effects of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide Benzothiazole derivatives have been reported to have various molecular and cellular effects .

Eigenschaften

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5S/c1-23-12-7-11-14(8-13(12)24-2)25-16(17-11)18-15(20)9-3-5-10(6-4-9)19(21)22/h3-8H,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSQPMIBGRKJBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2634807.png)

![(1Z)-N'-hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propanimidamide](/img/structure/B2634809.png)

![1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B2634812.png)

![(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2634817.png)